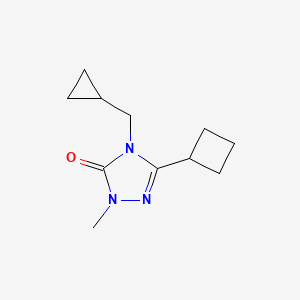

3-cyclobutyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-cyclobutyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a derivative of 1,2,4-triazole. The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It is a part of many pharmaceutical drugs due to its versatile reactivity . This particular compound has cyclobutyl and cyclopropylmethyl substituents attached to the triazole ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring with the specified substituents . The exact structure and conformation would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the 1,2,4-triazole ring and the attached substituents. The triazole ring is known to participate in various chemical reactions, but the exact reactions this compound could undergo are not clear without more specific information.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as solubility, stability, and reactivity would depend on the specific arrangement and characteristics of the 1,2,4-triazole ring and the attached substituents .Applications De Recherche Scientifique

Peptide Synthesis and Triazole Incorporation

- Peptidotriazoles on Solid Phase : This research presents a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The reaction conditions are fully compatible with solid-phase peptide synthesis on polar supports, indicating potential applications in peptide modification and drug discovery (Tornøe, Christensen, & Meldal, 2002).

Synthesis of Biologically Relevant Triazoles

- Synthesis of Biologically and Industrially Important 1,2,3-Triazoles : This paper describes environmentally friendly protocols for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles, highlighting their significance in biological and industrial applications. The methodologies offer advantages such as high atom economy, low environmental impact, and good yields in shorter reaction times (Singh, Sindhu, & Khurana, 2013).

Triazole Derivatives and Molecular Structures

- Crystal and Molecular Structures of Two Triazole Derivatives : This study analyzes the molecular and crystal structures of triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole. The findings provide insights into the π-electron density distribution within triazole rings, which is crucial for understanding their chemical behavior and potential applications (Boechat et al., 2010).

Triazole-Based Polymers

- Novel Perfluorocyclobutyl (PFCB)-Containing Polymers Formed by Click Chemistry : This research introduces a novel class of linear poly(alkyl aryl) ethers containing 1,2,3-triazolyl and perfluorocyclobutyl units. These polymers, synthesized via Huisgen's 1,3-dipolar cycloaddition, exhibit good thermal stability and solubility in common organic solvents, suggesting potential applications in material science (Zhu et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by triazole derivatives, this compound could be of interest in the development of new pharmaceuticals or other chemical products .

Propriétés

IUPAC Name |

5-cyclobutyl-4-(cyclopropylmethyl)-2-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13-11(15)14(7-8-5-6-8)10(12-13)9-3-2-4-9/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIOHJYMXIHSDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCC2)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclobutyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2445752.png)

![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-N-methyl-3-phenylpropanamide](/img/structure/B2445755.png)

![N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2445759.png)

![N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2445760.png)

![2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445767.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2445769.png)